molecular formula C3H9NOS B3058823 Methanesulfinamide, N,N-dimethyl- CAS No. 920-56-9

Methanesulfinamide, N,N-dimethyl-

Cat. No. B3058823
CAS RN: 920-56-9
M. Wt: 107.18 g/mol
InChI Key: AQNQZLOSBFEYBX-UHFFFAOYSA-N
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Description

“Methanesulfinamide, N,N-dimethyl-” is a chemical compound with the formula C3H9NO2S and a molecular weight of 123.174 . It is also known by other names such as N,N-Dimethylmethanesulfonamide and N,N-dimethylmethanesulphonamide .


Synthesis Analysis

While specific synthesis methods for “Methanesulfinamide, N,N-dimethyl-” were not found, a general method for the synthesis of sulfonamides involves the condensation of primary amines with N,N-dimethylacetamide dimethyl acetal . This process yields a mixture of acetamidine and imidate ester depending on the temperature, solvent, and structure of the primary amine .


Molecular Structure Analysis

The molecular structure of “Methanesulfinamide, N,N-dimethyl-” can be represented by the InChI code: InChI=1S/C3H9NO2S/c1-4(2)7(3,5)6/h1-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Methanesulfinamide, N,N-dimethyl-” has a molecular weight of 123.174 . Other physical and chemical properties such as boiling temperature, critical temperature, critical pressure, and density can be found in the NIST/TRC Web Thermo Tables .

Safety and Hazards

“Methanesulfinamide, N,N-dimethyl-” should be handled with care. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

N,N-dimethylmethanesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c1-4(2)6(3)5/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNQZLOSBFEYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499207
Record name N,N-Dimethylmethanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920-56-9
Record name N,N-Dimethylmethanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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